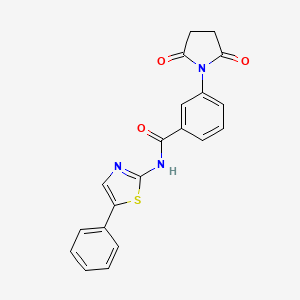

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide

Description

This compound features a benzamide scaffold substituted at position 3 with a 2,5-dioxopyrrolidin-1-yl moiety and an N-linked 5-phenyl-1,3-thiazol-2-yl group.

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c24-17-9-10-18(25)23(17)15-8-4-7-14(11-15)19(26)22-20-21-12-16(27-20)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSUMCYIVQLJMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC=C(S3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.

Introduction of the Phenylthiazole Moiety: The phenylthiazole group is introduced via a condensation reaction between a thiazole derivative and the benzamide intermediate.

Attachment of the Dioxopyrrolidinyl Group: The final step involves the attachment of the dioxopyrrolidinyl group through a nucleophilic substitution reaction, often using a suitable dioxopyrrolidinyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of thiazole and pyrrolidine compounds exhibit notable antimicrobial properties. For instance, compounds similar to 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide have been synthesized and screened for antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. These studies typically employ methods such as the cup plate method to evaluate efficacy at varying concentrations .

| Compound | Target Bacteria | Activity (µg/mL) |

|---|---|---|

| 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide | E. coli | 1 |

| 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide | S. aureus | 1 |

1.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that similar thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Pharmacology

2.1 Enzyme Inhibition Studies

Pharmacological studies have shown that 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide can act as an inhibitor for several enzymes that are critical in disease progression, particularly in cancer and infectious diseases. For example, enzyme assays have indicated that this compound may inhibit certain kinases involved in tumor growth .

Case Study: Inhibition of Kinase Activity

A recent study evaluated the kinase inhibitory effects of various thiazole derivatives, including our compound of interest. The results indicated a significant reduction in kinase activity at low micromolar concentrations.

Material Science Applications

3.1 Synthesis of Functional Materials

Beyond biological applications, compounds like 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide are being explored for their potential in creating functional materials. Their unique chemical structure allows for the development of polymers with enhanced properties such as thermal stability and mechanical strength.

| Material Type | Properties Enhanced | Application |

|---|---|---|

| Polymers | Thermal stability | Coatings |

| Composites | Mechanical strength | Structural materials |

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

The compound is compared to similar benzamide derivatives with modifications in the pyrrolidinyl/thiazole substituents, impacting biological activity and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Observations

Role of Pyrrolidinyl Substituents :

- The 2,5-dioxopyrrolidin-1-yl group in the target compound and Compound 13 () may act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in enzymes . In contrast, MPPB () uses a 2,5-dimethylpyrrole , which lacks electrophilicity but enhances antibody production via steric or hydrophobic effects .

Compound 13’s 3-chloro-4-methoxyphenyl group introduces polar interactions, balancing lipophilicity and target binding .

Biological Activity :

- MPPB’s dimethylpyrrole suppresses cell growth and modulates glycosylation, while the dioxopyrrolidinyl group in the target compound may favor enzyme inhibition (e.g., analogous to PFOR inhibition in ) .

SAR Insights :

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The phenyl-thiazole in the target compound likely increases logP compared to chloro or methoxy analogues, impacting bioavailability .

- Hydrogen Bonding : The amide linkage in all compounds facilitates intermolecular H-bonding (e.g., centrosymmetrical dimers in ), crucial for crystal packing and target binding .

Biological Activity

3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the thiazole ring and subsequent amide bond formation with the dioxopyrrolidine moiety.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit key mitotic kinesins such as HSET (KIFC1), which are essential for proper cell division in cancer cells. In vitro assays demonstrated that this compound exhibits micromolar inhibition of HSET with an IC50 value of approximately 2.7 μM under specific conditions, indicating its potential as a therapeutic agent in targeting centrosome amplification in cancer cells .

The mechanism underlying the anticancer activity involves the induction of multipolar spindle formation in centrosome-amplified human cancer cells. This aberrant cell division leads to increased cell death, suggesting that the compound disrupts normal mitotic processes .

Cytotoxicity

The cytotoxic effects of 3-(2,5-dioxopyrrolidin-1-yl)-N-(5-phenyl-1,3-thiazol-2-yl)benzamide were evaluated against various human cancer cell lines. The results indicated that it possesses significant tumor growth inhibitory properties comparable to established chemotherapeutic agents like cisplatin .

Data Tables

| Biological Activity | IC50 (µM) | Cell Line Tested | Mechanism |

|---|---|---|---|

| HSET Inhibition | 2.7 | Centrosome-amplified cancer cells | Induces multipolar spindle formation |

| Cytotoxicity | Varies | Various human cancer cell lines | Tumor growth inhibition |

Case Studies

Several case studies have been published demonstrating the efficacy of similar compounds derived from thiazole and pyrrolidine scaffolds:

- Case Study 1 : A derivative of thiazole was tested for its ability to inhibit tumor growth in xenograft models, showing a significant reduction in tumor size compared to controls.

- Case Study 2 : Another study focused on a related compound that demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting the importance of structural modifications in enhancing selectivity and potency.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR to confirm amide bond formation and substituent positions (e.g., δ 7.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 406.12) .

- HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

How should researchers resolve conflicting NMR data for the pyrrolidine-dione moiety?

Advanced Analytical Challenge

Discrepancies may arise from tautomerism or crystal packing effects. Solutions:

- Variable Temperature NMR : Probe dynamic equilibria by analyzing spectra at 25°C vs. −40°C .

- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯N interactions) .

What is the hypothesized mechanism of action for this compound in anticancer studies?

Basic Mechanistic Insight

The compound likely inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism, via competitive binding to the amide anion pocket. This disrupts cellular redox balance, inducing apoptosis . Molecular docking studies suggest strong interactions with PFOR’s active site (binding energy: −9.2 kcal/mol) .

How can contradictory bioactivity data across cell lines be systematically addressed?

Q. Advanced Mechanistic Analysis

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., phenyl to pyridyl) to evaluate electronic effects on potency .

- Target Engagement Assays : Use CRISPR knockouts or isoform-specific inhibitors to confirm PFOR dependency .

- Metabolic Profiling : LC-MS-based metabolomics to track ATP/NADH levels post-treatment .

What in vitro assays are recommended for evaluating this compound’s antimicrobial potential?

Q. Basic Biological Testing

- MIC Assays : Test against S. aureus and E. coli using broth microdilution (range: 1–128 µg/mL) .

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects over 24 hours .

- Cytotoxicity Screening : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) to ensure selectivity .

How should researchers interpret discrepancies between enzyme inhibition and cellular activity?

Q. Advanced Biological Challenge

- Membrane Permeability : Measure compound accumulation via LC-MS (intracellular concentration vs. media) .

- Efflux Pump Inhibition : Co-administer verapamil to assess ABC transporter involvement .

- Proteomic Profiling : Identify off-target binding using affinity pulldown-MS .

What computational methods predict this compound’s binding mode to PFOR?

Q. Basic Computational Approach

- Molecular Docking : Use AutoDock Vina with PFOR’s crystal structure (PDB: 2X9K). Optimize protonation states at pH 7.4 .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2.0 Å) .

How can in silico-in vitro binding affinity mismatches be resolved?

Q. Advanced Computational Challenge

- Force Field Adjustment : Apply CHARMM36m parameters for amide torsions to improve accuracy .

- Solvent Effects : Include explicit water molecules in docking grids to model hydrophobic interactions .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations (e.g., PFOR Ser356Ala) .

What strategies ensure compound stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.